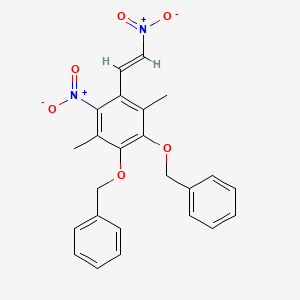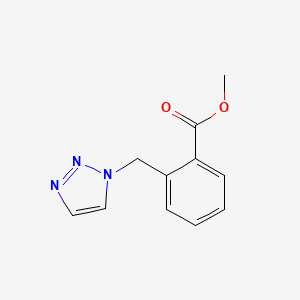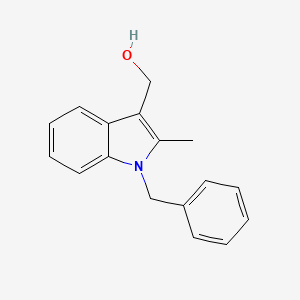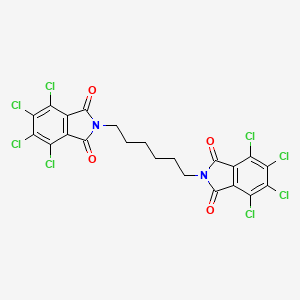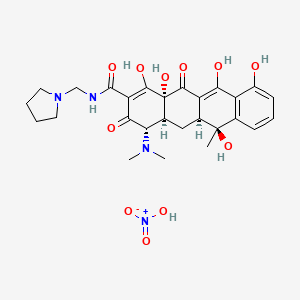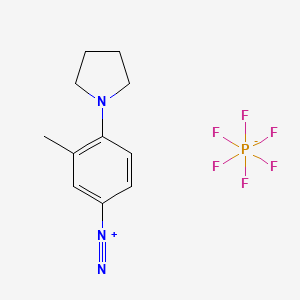
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) is a diazonium salt that features a benzenediazonium core substituted with a 3-methyl-4-(1-pyrrolidinyl) group and paired with a hexafluorophosphate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) typically involves the diazotization of the corresponding aromatic amine. The process begins with the nitration of 3-methyl-4-(1-pyrrolidinyl)aniline, followed by reduction to form the corresponding amine. This amine is then diazotized using nitrous acid in the presence of hexafluorophosphoric acid to yield the desired diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and cyanides (e.g., sodium cyanide). These reactions typically occur under mild acidic or neutral conditions.
Coupling Reactions: Reagents include phenols and aromatic amines, often carried out in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo dyes with various colors depending on the coupling partner.
Reduction Reactions: The corresponding aromatic amine.
Applications De Recherche Scientifique
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the labeling of biomolecules for detection and imaging studies.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of azo dyes and other specialty chemicals.
Mécanisme D'action
The mechanism of action of benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, to form new chemical bonds. The pathways involved include electrophilic substitution and coupling reactions, which are facilitated by the electron-deficient nature of the diazonium group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, trichlorozincate(1-)
- Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, tetrafluoroborate(1-)
- Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, sulfate(1-)
Uniqueness
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) is unique due to its hexafluorophosphate anion, which imparts distinct solubility and stability properties compared to other diazonium salts. This makes it particularly useful in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
68015-90-7 |
|---|---|
Formule moléculaire |
C11H14F6N3P |
Poids moléculaire |
333.21 g/mol |
Nom IUPAC |
3-methyl-4-pyrrolidin-1-ylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C11H14N3.F6P/c1-9-8-10(13-12)4-5-11(9)14-6-2-3-7-14;1-7(2,3,4,5)6/h4-5,8H,2-3,6-7H2,1H3;/q+1;-1 |
Clé InChI |
BCDOECPTJJJCQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+]#N)N2CCCC2.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


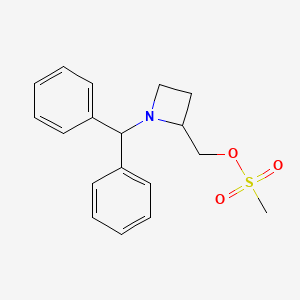
![Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-](/img/structure/B13778650.png)
![N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide](/img/structure/B13778657.png)
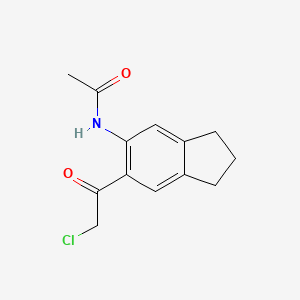
![5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one](/img/structure/B13778661.png)

